molecular formula C13H16N2 B1297654 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 6678-86-0

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B1297654
CAS No.: 6678-86-0
M. Wt: 200.28 g/mol
InChI Key: FJPPZKPWCBEAMQ-UHFFFAOYSA-N
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Description

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound belonging to the beta-carboline family. Beta-carbolines are a group of alkaloids that are structurally related to tryptamines. These compounds are known for their diverse pharmacological properties, including psychoactive, antimicrobial, and anticancer activities .

Biochemical Analysis

Biochemical Properties

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This compound acts as a competitive inhibitor of MAO, thereby influencing the levels of neurotransmitters such as serotonin and dopamine . Additionally, it interacts with other proteins involved in signal transduction pathways, modulating their activity and affecting cellular responses.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in neurotransmitter synthesis and degradation . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, it modulates the activity of other enzymes and proteins involved in signal transduction, further influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but it may undergo degradation under certain conditions such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and exhibit neuroprotective effects . At high doses, it may cause toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been noted, where the compound exhibits beneficial effects up to a certain dosage, beyond which adverse effects become prominent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic pathways influence the compound’s bioavailability and pharmacokinetics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound’s localization and accumulation within specific tissues are influenced by its interactions with cellular transport mechanisms.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in metabolic and signaling pathways . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles, influencing its biochemical and pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form beta-carbolines . The reaction conditions typically include:

    Reactants: Tryptamine derivatives and aldehydes/ketones

    Catalyst: Acid (e.g., hydrochloric acid or acetic acid)

    Solvent: Organic solvents like ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale Pictet-Spengler reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted beta-carbolines, which can exhibit different pharmacological properties .

Scientific Research Applications

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and neuroprotective activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Comparison with Similar Compounds

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets .

Properties

IUPAC Name

1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-11-13-10(7-8-14-11)9-5-3-4-6-12(9)15-13/h3-6,11,14-15H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPPZKPWCBEAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=C(CCN1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344688
Record name 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6678-86-0
Record name 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The provided research abstract mentions "Strictosidine Synthase from Ophiorrhiza pumila in complex with (S)-1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline." Can you elaborate on the significance of this complex formation?

A1: While the abstract itself doesn't delve into the downstream effects, the complex formation between strictosidine synthase and (S)-1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline suggests that this compound likely interacts with the enzyme's active site. [] This interaction could potentially inhibit or modulate the enzyme's activity, which is crucial for the biosynthesis of strictosidine, a key precursor to various indole alkaloids. Further research exploring the specifics of this interaction would be needed to understand the compound's precise effect on strictosidine synthase activity and the subsequent impact on alkaloid biosynthesis.

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